Cas no 903869-69-2 (5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile)

5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
- 4-Oxazolecarbonitrile, 5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(3-methoxyphenyl)-
- 5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
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- Inchi: 1S/C22H19ClN4O3/c1-29-18-7-3-4-15(13-18)20-25-19(14-24)22(30-20)27-10-8-26(9-11-27)21(28)16-5-2-6-17(23)12-16/h2-7,12-13H,8-11H2,1H3
- InChI Key: XNSHXGYUICQXJA-UHFFFAOYSA-N
- SMILES: O1C(N2CCN(C(=O)C3=CC=CC(Cl)=C3)CC2)=C(C#N)N=C1C1=CC=CC(OC)=C1
5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3309-0241-5μmol |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
903869-69-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3309-0241-15mg |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
903869-69-2 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3309-0241-5mg |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
903869-69-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3309-0241-10mg |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
903869-69-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3309-0241-10μmol |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
903869-69-2 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3309-0241-25mg |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
903869-69-2 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3309-0241-2μmol |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
903869-69-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3309-0241-2mg |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
903869-69-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3309-0241-4mg |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
903869-69-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3309-0241-20μmol |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
903869-69-2 | 90%+ | 20μl |
$79.0 | 2023-04-26 |
5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile Related Literature
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Additional information on 5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Comprehensive Overview of 5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile (CAS No. 903869-69-2)
The compound 5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile (CAS No. 903869-69-2) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its complex structure, featuring a piperazine core linked to a chlorobenzoyl moiety and a methoxyphenyl-oxazole scaffold, makes it a versatile intermediate for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted cancer therapies and neurological disorder treatments.
In recent years, the demand for heterocyclic compounds like 5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile has surged due to their role in developing small-molecule drugs. The compound's oxazole-carbonitrile segment is particularly noteworthy, as this structural motif is frequently explored in medicinal chemistry for its bioisosteric properties and metabolic stability. With the rise of AI-driven drug design, such molecules are increasingly being screened virtually before synthesis, reducing development timelines—a hot topic in pharmaceutical innovation forums.
The 3-chlorobenzoyl group in this compound suggests potential electrophilic reactivity, making it valuable for covalent inhibitor development—a cutting-edge approach in precision medicine. This aligns with frequent search queries about "irreversible inhibitors in oncology" and "targeted protein degradation." Meanwhile, the 3-methoxyphenyl moiety could contribute to CNS permeability, sparking interest among neuroscientists investigating blood-brain barrier penetration strategies—a recurring theme in Alzheimer's disease research discussions.
From a synthetic chemistry perspective, the piperazin-1-yl linkage offers excellent opportunities for structure-activity relationship (SAR) studies. This feature responds to common industry questions about "scaffold hopping in lead optimization" and "privileged structures in drug design." The compound's CAS No. 903869-69-2 serves as a crucial identifier in patent literature and regulatory filings, where precise chemical tracking is essential—addressing frequent searches about "chemical database cross-referencing."
Environmental and green chemistry considerations are increasingly important for such compounds. The carbonitrile group's potential for biodegradation pathways makes this molecule relevant to discussions about "sustainable pharmaceutical manufacturing"—a trending topic in ESG-focused research. Analytical chemists might investigate its HPLC separation properties or mass spectrometry fragmentation patterns, addressing common technical queries in quality control laboratories.
In material science applications, the oxazole ring system could contribute to organic electronic materials, connecting to searches about "small molecules in OLED development." The balanced lipophilicity (predicted LogP ~3.2) and molecular weight (~408 g/mol) position this compound within the "Goldilocks zone" for drug-likeness—a concept frequently explored in computational chemistry webinars and publications.
As the pharmaceutical industry shifts toward fragment-based drug discovery, the modular structure of 5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile offers valuable molecular diversity. Its crystallography potential (due to multiple hydrogen bond acceptors) makes it interesting for X-ray diffraction studies—answering frequent queries about "ligand-protein co-crystallization techniques." The presence of both hydrogen bond donors and acceptors also suggests possible solvate formation, relevant to polymorphism research in pharmaceutical formulation.
With growing interest in proteolysis-targeting chimeras (PROTACs), the compound's chlorobenzoyl group could serve as an E3 ligase recruiting element. This connects to trending searches about "heterobifunctional molecules in targeted degradation." Additionally, its nitrogen-rich structure may exhibit interesting coordination chemistry with metal ions—a niche but growing area in diagnostic imaging agent development.
The methoxy-phenyl component introduces potential phase I metabolism considerations (O-demethylation), making this compound relevant to ADME studies—a perpetual hot topic in preclinical research. Its chromophore properties (from the conjugated system) could enable UV-vis detection methods, addressing common analytical chemistry workflow questions. Furthermore, the tertiary amine in the piperazine ring suggests possible salt formation opportunities, important for pharmaceutical solubility enhancement strategies.
In conclusion, 5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile (CAS No. 903869-69-2) represents a multifaceted research tool with applications spanning drug discovery, material science, and analytical chemistry. Its structural features align with numerous contemporary research directions, from targeted protein degradation to sustainable chemistry, ensuring its continued relevance in scientific literature and industrial applications.
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